(-)-Prosophylline
Description
Structure
3D Structure
Properties
Molecular Formula |
C18H35NO3 |
|---|---|
Molecular Weight |
313.5 g/mol |
IUPAC Name |
12-[(2R,5R,6S)-5-hydroxy-6-(hydroxymethyl)piperidin-2-yl]dodecan-3-one |
InChI |
InChI=1S/C18H35NO3/c1-2-16(21)11-9-7-5-3-4-6-8-10-15-12-13-18(22)17(14-20)19-15/h15,17-20,22H,2-14H2,1H3/t15-,17+,18-/m1/s1 |
InChI Key |
KYBOBXNXZQTAKA-BPQIPLTHSA-N |
Isomeric SMILES |
CCC(=O)CCCCCCCCC[C@@H]1CC[C@H]([C@@H](N1)CO)O |
Canonical SMILES |
CCC(=O)CCCCCCCCCC1CCC(C(N1)CO)O |
Synonyms |
(-)-prosophylline prosophylline |
Origin of Product |
United States |
Natural Occurrence and Isolation Methodologies
Extraction and Purification Techniques
Chromatographic Separation Methods for (-)-Prosophylline Isolation
Column Chromatography
Column chromatography is a fundamental and widely used technique for the separation of chemical compounds from a mixture. chemistryviews.orguvic.ca In the context of isolating this compound, it is a crucial step to separate the alkaloid from other components in the crude plant extract. nih.govresearchgate.net
The principle of column chromatography involves a stationary phase, which is a solid adsorbent, and a mobile phase, which is a liquid solvent that flows through the stationary phase. uvic.ca For the isolation of alkaloids like this compound, the most common stationary phase is silica (B1680970) gel, which is slightly acidic, or alumina. chemistryviews.orguvic.ca
The separation process is based on the different affinities of the compounds in the mixture for the stationary and mobile phases. uvic.ca The crude extract is loaded onto the top of a glass column packed with the stationary phase. A solvent or a mixture of solvents (the mobile phase) is then passed through the column. Compounds that are more polar will adhere more strongly to the polar silica gel and will therefore move down the column more slowly. Less polar compounds will be carried along more readily by the mobile phase and will elute from the column first. chemistryviews.org
To achieve a successful separation of compounds with very similar polarities, several parameters can be optimized. These include using a longer column, employing a stationary phase with a smaller particle size (e.g., 230-400 mesh silica gel), or utilizing flash column chromatography, which applies pressure to speed up the solvent flow. researchgate.net A gradient elution, where the polarity of the mobile phase is gradually increased over time, is another effective strategy to separate complex mixtures. rochester.edu
Preparative High-Performance Liquid Chromatography (HPLC)
For final purification to obtain highly pure this compound, preparative High-Performance Liquid Chromatography (HPLC) is often employed. sigmaaldrich.comconicet.gov.ar Preparative HPLC operates on the same principles as analytical HPLC but is designed to purify larger quantities of a compound for subsequent use.
This technique utilizes a high-pressure pump to pass the mobile phase through a column packed with a stationary phase of very small particle size. This results in a much higher resolution and more efficient separation than standard column chromatography. usm.edu
In the context of purifying piperidine (B6355638) alkaloids, specific types of HPLC columns may be used. For instance, chiral columns like Chiralpak AD are used to separate enantiomers (mirror-image isomers) of a compound. portico.org The choice of the mobile phase is critical for achieving good separation. A typical system might consist of a mixture of a non-polar solvent like n-heptane and a more polar solvent such as 2-propanol. ru.nl The separated compounds are detected as they exit the column, and fractions containing the pure this compound are collected. This method is particularly valuable for isolating a specific stereoisomer and ensuring the high purity of the final product. conicet.gov.arportico.org
Biosynthetic Pathways and Precursor Studies
Proposed Biosynthetic Routes to the Piperidine (B6355638) Core
The central piperidine ring of (-)-Prosophylline and related alkaloids is believed to originate from the amino acid L-lysine. nih.govimperial.ac.uk The primary proposed biosynthetic pathway commences with the modification of L-lysine to create a key intermediate, which then undergoes cyclization.
One of the main routes involves the following sequence:
Decarboxylation: The pathway is initiated by the removal of a carboxyl group from L-lysine.
Oxidative Deamination: The resulting intermediate undergoes an oxidative deamination to form an amino-aldehyde.
Cyclization: This aldehyde, 5-aminopentanal, spontaneously cyclizes through an intramolecular Schiff base formation to yield Δ¹-piperideine. nih.gov
Reduction: The Δ¹-piperideine intermediate is then enzymatically reduced to form the stable, saturated piperidine core. nih.gov
This fundamental pathway, starting from an aliphatic amino acid, represents a common strategy in nature for the synthesis of various nitrogenous heterocyclic compounds. imperial.ac.uk The specific substitutions found on the piperidine ring of this compound, such as the hydroxyl and alkyl side chains, are introduced in subsequent modification steps.
Role of L-Lysine and Related Amino Acids as Biosynthetic Precursors
L-lysine is firmly established as the primary biosynthetic precursor for a wide range of piperidine, quinolizidine, and indolizidine alkaloids. nih.govimperial.ac.ukacs.org As an essential α-amino acid, lysine (B10760008) serves as a fundamental building block in primary and secondary metabolism. nutritioncompany.euwikipedia.org In plants, L-lysine is synthesized from aspartic acid via the diaminopimelate (DAP) pathway. nih.govmdpi.com
The entire six-carbon skeleton of the piperidine ring is derived directly from L-lysine. The initial step in this metabolic journey is the enzymatic conversion of L-lysine into cadaverine (B124047) via decarboxylation. nih.gov This cadaverine intermediate is then processed further to generate the cyclic piperidine structure. In some organisms, alternative pathways might exist where lysine is first converted to saccharopine and then to pipecolic acid, which can also serve as a precursor for piperidine derivatives. mdpi.com The consistent incorporation of labeled lysine into piperidine alkaloids in feeding studies provides strong evidence for its role as the foundational precursor.
Enzymatic Transformations in this compound Biosynthesis
The conversion of L-lysine into the final, complex structure of this compound is orchestrated by a series of specific enzymes that catalyze each transformation with high regio- and stereoselectivity.
While the complete enzymatic cascade for this compound has not been fully elucidated in a single organism, studies on related piperidine alkaloids have identified the key enzyme classes responsible for constructing the core structure. nih.gov
Lysine Decarboxylase (LDC): This enzyme catalyzes the initial, often rate-limiting, step in the pathway: the decarboxylation of L-lysine to produce cadaverine. nih.gov
Amine Oxidase (AOC): This class of enzymes, which includes copper-containing primary-amine oxidases, is responsible for the oxidative deamination of the primary amine group in cadaverine to an aldehyde, forming 5-aminopentanal. nih.gov This intermediate readily cyclizes to Δ¹-piperideine. Fungal L-lysine α-oxidases represent another class of enzymes that can catalyze the oxidative deamination of L-lysine directly. nih.gov
Short-Chain Dehydrogenase/Reductase (SDR): Following spontaneous cyclization, the C=N double bond of the Δ¹-piperideine imine is reduced to form the saturated piperidine ring. This reduction is catalyzed by an SDR, which typically uses NADH or NADPH as a cofactor. nih.gov
Cytochrome P450 Monooxygenases (CYP450s): The introduction of the hydroxyl group at the C-3 position of the piperidine ring is likely catalyzed by a CYP450 enzyme. These enzymes are well-known for their role in catalyzing the hydroxylation of a wide variety of secondary metabolites. nih.gov
Methyltransferases (MTs): The alkyl side chains present in Prosopis alkaloids are likely installed via the action of methyltransferases, which use S-adenosyl-L-methionine (SAM) as a methyl donor. nih.gov
Table 1: Key Enzymes in Piperidine Alkaloid Biosynthesis
| Enzyme Class | Abbreviation | Function | Precursor(s) | Product(s) |
|---|---|---|---|---|
| Lysine Decarboxylase | LDC | Removes carboxyl group | L-Lysine | Cadaverine, CO₂ |
| Amine Oxidase | AOC | Oxidative deamination | Cadaverine | 5-Aminopentanal, NH₃ |
| Short-Chain Dehydrogenase/Reductase | SDR | Reduction of imine | Δ¹-Piperideine | Piperidine |
| Cytochrome P450 Monooxygenase | CYP450 | Hydroxylation | Piperidine scaffold | Hydroxylated piperidine |
Insights into the natural biosynthetic pathways have inspired the development of chemoenzymatic strategies for the synthesis of piperidine alkaloids. These approaches combine the selectivity of biological catalysts with the flexibility of chemical reactions to achieve efficient and stereocontrolled synthesis. nih.govbeilstein-journals.org
One powerful strategy involves the use of ω-transaminases for the stereoselective monoamination of 1,5-diketones. The resulting amino-ketones spontaneously cyclize to form Δ¹-piperideines, which can then be chemically reduced to yield specific diastereomers of 2,6-disubstituted piperidines, key structural motifs in alkaloids like dihydropinidine. nih.gov
Another common chemoenzymatic technique is the use of lipases for kinetic resolution or desymmetrization. For instance, lipases can selectively acylate one hydroxyl group in a symmetric diol, creating a chiral monoacetate that serves as a versatile building block for the enantioselective synthesis of alkaloids like (-)-gephyrotoxin. mdpi.comijcce.ac.ir Furthermore, enzyme cascades have been developed, such as a one-pot amine oxidase/ene imine reductase system, to convert N-substituted tetrahydropyridines into stereo-defined piperidines, demonstrating a biomimetic approach to generating this privileged scaffold. nih.gov These methods underscore the power of enzymes in achieving the high stereochemical precision characteristic of natural product biosynthesis.
Table 2: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| Δ¹-piperideine |
| 5-aminopentanal |
| Cadaverine |
| Dihydropinidine |
| L-Lysine |
| Pipecolic Acid |
| Piperidine |
| S-adenosyl-L-methionine |
| Saccharopine |
Synthetic Endeavors for Prosophylline and Structural Analogs
Total Synthesis Approaches to (-)-Prosophylline
The total synthesis of this compound has been approached through both racemic and asymmetric strategies, each contributing valuable methodologies to the field.
Early Racemic Syntheses and Methodological Developments
Initial synthetic efforts toward Prosophylline resulted in the formation of a racemic mixture, meaning an equal amount of both enantiomers was produced. numberanalytics.com One of the earliest reported syntheses of racemic prosophylline involved a photooxidation of 1-benzyloxycarbonyl-2-vinyl-1,2-dihydropyridine to form an endoperoxide. clockss.org This intermediate was then reacted with ethyl vinyl ether, and subsequent transformations, including selective oxidation and functional group manipulations, led to the racemic product. clockss.org Another approach to racemic (±)-prosophylline utilized a polymer-supported 2,6-disubstituted-dihydro-2H-pyridin-3-one as a key intermediate. aua.gr This solid-phase synthesis strategy offered advantages in purification and handling. aua.gr These early syntheses, while not producing the specific enantiomer found in nature, were crucial in establishing fundamental routes to the piperidine (B6355638) core of Prosophylline and developing key reactions that would be refined in later asymmetric syntheses. clockss.orgacs.org
Asymmetric Total Synthesis Strategies
To obtain the naturally occurring (-)-enantiomer of Prosophylline, chemists have developed several asymmetric total synthesis strategies. These methods employ various techniques to control the stereochemistry at the chiral centers of the molecule.
Chiral Pool-Based Approaches (e.g., from D-glucal, D-glyceraldehyde acetonide)
A common strategy in asymmetric synthesis is to start from a readily available chiral molecule, a concept known as a chiral pool approach. symeres.com For the synthesis of this compound, both D-glucal and D-glyceraldehyde acetonide have been successfully employed as starting materials. nih.govresearchgate.netmdpi.comthieme-connect.comresearchgate.netrroij.com
| Starting Material | Number of Steps | Overall Yield | Key Intermediates/Reactions |
| D-glucal | 17 | 12% | (2S)-hydroxymethyl-dihydropyridone |
| D-glyceraldehyde acetonide | 15 | 9.2% | Enantioselective allyltitanations, Metathesis |
Asymmetric Catalysis in Stereoselective Construction
Asymmetric catalysis, the use of chiral catalysts to control the stereochemistry of a reaction, has become a powerful tool in organic synthesis. nih.govfrontiersin.org In the context of this compound synthesis, asymmetric catalysis has been employed to establish key stereocenters with high enantioselectivity. nih.govmdpi.com For instance, enantioselective allyltitanation reactions, which involve the addition of an allyl group to an aldehyde, have been instrumental. acs.orgnih.govthieme-connect.comthieme-connect.de These reactions utilize chiral titanium complexes to direct the formation of one enantiomer over the other. thieme-connect.de The development of such catalytic methods has been crucial for creating the desired stereochemistry at multiple points in the synthetic sequence leading to this compound. acs.orgthieme-connect.de
Key Reactions in Stereocontrol (e.g., enantioselective allyltitanation, ring-closing metathesis, aza-Prins cyclization)
Several key reactions have been pivotal in controlling the stereochemistry during the synthesis of this compound.
Enantioselective Allyltitanation: This reaction has been a cornerstone in several syntheses of this compound. acs.orgnih.govthieme-connect.comthieme-connect.de It allows for the asymmetric formation of carbon-carbon bonds, establishing chiral alcohol moieties with high enantiomeric excess. thieme-connect.de The use of chiral titanium complexes as catalysts is central to the success of this method. thieme-connect.de
Ring-Closing Metathesis (RCM): RCM is a powerful reaction for forming cyclic compounds, including the piperidine ring of this compound. ingentaconnect.comacs.orgorganic-chemistry.orgwikipedia.org This reaction, often catalyzed by ruthenium complexes, involves the intramolecular reaction of a diene to form a cycloalkene and a small volatile byproduct like ethylene. nih.govwikipedia.orgresearchgate.net RCM has been used to construct the core heterocyclic structure of Prosophylline from an acyclic precursor. nih.govingentaconnect.comresearchgate.net
Aza-Prins Cyclization: The aza-Prins cyclization is another key strategy for forming the piperidine ring. mdpi.comnih.govresearchgate.netcolab.ws This reaction involves the cyclization of a homoallylic amine with an aldehyde, typically promoted by a Lewis or Brønsted acid, to form a nitrogen-containing ring. mdpi.comnih.govresearchgate.net This method provides a direct route to the substituted piperidine core of this compound. researchgate.net
Formal Synthesis Pathways of this compound
A formal synthesis is a synthetic route that produces a known intermediate that has previously been converted to the final target molecule. Several formal syntheses of (±)-prosophylline have been reported. One such approach utilized a polymer-supported dihydro-2H-pyridin-3-one. aua.grdemokritos.gr This solid-phase strategy involved a cross-metathesis reaction on the resin-bound intermediate, followed by cleavage from the support and subsequent reduction to afford a keto-alcohol that is a known precursor to (±)-prosophylline. aua.gr This work demonstrates the application of solid-phase synthesis techniques to the construction of complex natural products. aua.graua.gr
Synthetic Routes to this compound Derivatives and Related Piperidine Alkaloids
The synthesis of derivatives of this compound and related 2,3,6-trisubstituted piperidine alkaloids is a significant area of research, driven by the interesting biological profiles of this class of compounds. Various synthetic strategies have been developed to construct the core piperidine scaffold and introduce the required stereochemistry and side chains. These routes often rely on key chemical transformations to build the heterocyclic ring and install the characteristic substituents.
A prevalent strategy involves the construction of the piperidine ring through cyclization reactions. One such method is the use of ring-closing metathesis (RCM), a powerful tool for forming cyclic olefins. In the synthesis of this compound itself, RCM has been employed to form the piperidine ring from an acyclic diene precursor. nih.govcapes.gov.br This approach is also applicable to the synthesis of various analogs. Another key ring-forming strategy is intramolecular reductive amination, which is one of the most popular methods for creating the piperidine structure when the lipophilic side chain is introduced early in the synthetic sequence. ingentaconnect.com
The use of chiral building blocks is a cornerstone of many synthetic approaches, providing a foundation with pre-defined stereochemistry. For instance, (R)-dihydropyridones derived from D-glucal have been reported as versatile chiral intermediates that can be elaborated into various piperidine alkaloids. mdpi.com Similarly, enantiopure 2-piperidones have been utilized as chiral synthons. These can be converted into all four diastereomers of 2,6-disubstituted 3-piperidinol building blocks, which then serve as precursors to alkaloids like this compound and (-)-prosopinine. acs.org The synthesis of (-)-deoxoprosophylline (B119986) has been achieved starting from a common chiral nonracemic bicyclic lactam lactone, highlighting the utility of a common intermediate for accessing different target molecules. acs.org
Alternative routes include the use of aza-annulation to generate the six-membered nitrogen heterocycle capes.gov.br and strategies based on the alkylation of pre-formed heterocycles, such as pyridinium (B92312) salts or lactam derivatives. ingentaconnect.com Solid-phase synthesis has also been explored, demonstrating a formal synthesis of (±)-prosophylline on a polymer support via an aza-Achmatowicz rearrangement of a furan (B31954) precursor. aua.gr This method is particularly amenable to the creation of diverse derivatives. aua.gr Many of these syntheses employ ruthenium-catalyzed cross-metathesis as a key step for the introduction of the side chain onto the heterocyclic core. nih.gov
Diversification Strategies for Analog Libraries
The generation of analog libraries of this compound and related piperidine alkaloids is crucial for exploring structure-activity relationships. Diversification is typically achieved by modifying the synthetic route to allow for the introduction of various substituents on the piperidine core. Convergent synthesis strategies are often favored as they allow for late-stage introduction of diversity. libretexts.org
One of the most effective strategies involves the late-stage introduction of the lipophilic side chain onto a pre-formed piperidine or dihydropyridone ring. ingentaconnect.com Olefin cross-metathesis, particularly with a Grubbs' catalyst, is a robust and widely used reaction for this purpose. ingentaconnect.comnih.gov This reaction allows for the coupling of a vinyl-substituted piperidine intermediate with a wide range of terminal alkenes, thereby generating a library of analogs with varying side-chain lengths and functionalities. aua.gr An example is the reaction of a vinyl-substituted piperidine with alkene 10 during a solid-phase synthesis, a crucial step in building the prosophylline structure. aua.gr
Solid-phase synthesis offers a powerful platform for creating libraries of analogs. aua.gr By anchoring a key intermediate to a polymer support, chemists can perform a series of reactions and easily remove excess reagents and byproducts through simple filtration. A strategy for the synthesis of (±)-prosophylline on a solid support was designed to be suitable for producing a diverse set of derivatives by simply using different side-chains during the cross-metathesis step or by manipulating the core scaffold in the early stages. aua.gr
Another diversification approach relies on the use of a common chiral building block that can be guided toward different final products. The use of a 2-piperidone (B129406) intermediate, for example, allows for the synthesis of multiple 3-piperidinol alkaloids, including this compound, (-)-iso-6-cassine, and (+)-prosafrinine, by applying different reaction sequences to the common precursor. acs.org This demonstrates how a single, versatile intermediate can be a starting point for a range of structurally related natural products and their analogs.
Stereochemical Control in Derivative Synthesis
Achieving precise control over the stereochemistry of the three chiral centers in this compound derivatives is a primary challenge in their synthesis. The three-dimensional arrangement of atoms is critical for biological activity, and various methods are employed to ensure the desired stereochemical outcome. numberanalytics.com
Enantioselective reactions are fundamental to establishing the absolute stereochemistry of the molecule. For example, the enantioselective allyltitanation of an aldehyde has been used as a key step in the total synthesis of this compound. nih.govcapes.gov.br This reaction sets the stereochemistry of the hydroxyl and adjacent carbon that will become part of the piperidine ring. Similarly, iridium-catalyzed intramolecular allylic substitution has been developed as a "configurational switch" to produce 2-vinylpiperidines with excellent enantiomeric excess (>99% ee), which are key intermediates for prosopis alkaloids. nih.gov Asymmetric allylation using chiral catalysts, such as the Maruoka catalyst, is another key strategy employed in the synthesis of related piperidine alkaloids. researchgate.net
Substrate control, where the existing stereocenters in a molecule direct the stereochemical outcome of subsequent reactions, is also a widely used tactic. Chiral building blocks derived from the "chiral pool," such as D-glyceraldehyde acetonide or amino acids, provide a starting point with defined stereochemistry. nih.govingentaconnect.com The stereocenters in these starting materials can influence the stereoselectivity of ring-forming and substitution reactions. For instance, the stereoselective reduction of vinylogous urethanes derived from a chiral 2-piperidone building block is a key step in controlling the relative stereochemistry of the final alkaloid products. acs.org
The choice of reagents and reaction conditions is also critical for stereocontrol. numberanalytics.com In syntheses involving fused ring systems, the use of chiral Lewis acids like (S)-BINOL·SnCl4 can have a profound impact on the stereochemical course of cyclization reactions, allowing for high diastereoselection. nih.gov The stereoselectivity in some radical cyclization reactions has been found to be governed by allylic 1,2-strain, which can be modulated by the choice of protecting groups on the nitrogen atom. acs.org Through the careful application of these stereocontrol strategies, chemists can selectively synthesize the desired diastereomer of this compound derivatives.
Preclinical Investigation of Biological Activities and Mechanisms of Action
In Vitro Mechanistic Studies
In vitro studies provide a controlled environment to dissect the specific mechanisms through which a compound exerts its effects. These assays are crucial for understanding cellular interactions, pathway modulation, and antimicrobial or antioxidant potential.
Cytotoxicity assays are essential in vitro tools used to determine the potential of a substance to cause cell death. A common method is the MTT assay, which measures the metabolic activity of cells as an indicator of their viability. The half-maximal inhibitory concentration (IC50), representing the concentration of a substance required to inhibit the growth of 50% of a cell population, is a key metric derived from these assays. emerginginvestigators.orgresearchgate.net
While extracts from the Prosopis genus, the source of (-)-Prosophylline, have been evaluated for their cytotoxic effects, specific data on the cytotoxicity of isolated this compound against particular cancer cell lines is not extensively detailed in the reviewed literature. For instance, alkaloid fractions from Prosopis juliflora leaves have been reported to induce cytotoxicity. researchgate.net However, specific IC50 values for this compound are not provided. Research on other natural compounds shows that IC50 values can vary significantly depending on the cell line and the compound. For example, studies on other plant extracts have reported IC50 values ranging from 0.013 µg/mL to over 57 µg/mL against cell lines like the human breast adenocarcinoma cell line (MCF-7). scielo.sa.cr
Table 1: Illustrative Cytotoxicity Data for Plant-Derived Products (Contextual)
| Test Substance | Cell Line | Assay | IC50 Value (µg/mL) | Reference |
|---|---|---|---|---|
| n-hexane fraction of Senna alata | MCF-7 (Breast Cancer) | SRB | 0.013 | scielo.sa.cr |
| Dichloromethane fraction of Senna alata | MCF-7 (Breast Cancer) | SRB | 47.11 | scielo.sa.cr |
| MAT20 Polyherbal Formulation | MCF-7 (Breast Cancer) | MTT | 21.09 (48h) | emerginginvestigators.org |
| Drug-loaded Cobalt Ferrite Nanoparticles | HepG2 (Liver Cancer) | MTT | 0.81 | beilstein-journals.org |
This table provides examples of cytotoxicity data for other natural products to illustrate how such data is typically presented. Specific IC50 values for this compound are not available in the cited literature.
Biochemical pathways are series of chemical reactions within a cell, catalyzed by enzymes, that are essential for life. numberanalytics.comsolubilityofthings.comnih.gov The modulation of these pathways is a key mechanism for many therapeutic agents. This can involve the inhibition or activation of specific enzymes that control the rate of metabolic processes. solubilityofthings.comsci-hub.se Enzyme inhibition assays are used to determine a compound's ability to interfere with enzyme function, often quantified by an IC50 value. evotec.comresearchgate.net
The scientific literature on the specific effects of isolated this compound on biochemical pathways or its inhibitory action against specific enzymes is limited. Research often focuses on the complex extracts of Prosopis species. The biological activities reported for these extracts, such as anti-inflammatory or antidiabetic effects, suggest an underlying modulation of relevant biochemical pathways, like those involving cyclooxygenase (COX) enzymes or pathways related to glucose metabolism. researchgate.net However, the precise contribution of this compound to these effects and its specific enzymatic targets have not been fully elucidated in the available research.
At the molecular level, a compound's mechanism of action can involve influencing signaling molecules like nitric oxide (NO) or interacting with specific cell types, such as glial cells in the nervous system. nih.gov Glial cells, including astrocytes and microglia, are critical in maintaining homeostasis in the central nervous system (CNS), and their activation is a hallmark of neuroinflammation. frontiersin.orgmdpi.com Activated glia can produce excessive amounts of NO, which can be neurotoxic and contribute to neurodegenerative processes. nih.govfrontiersin.orgtohoku.ac.jp
Studies on alkaloids from Prosopis juliflora have shown that they can induce glial activation and stimulate the production of NO. researchgate.net This suggests a potential pro-inflammatory effect. The mechanism often involves the activation of inducible nitric oxide synthase (iNOS) in glial cells following a stimulus. tohoku.ac.jpub.edu While this compound is a known alkaloid from this genus, studies specifically isolating its effect on glial activation and NO production are not detailed in the reviewed literature. Therefore, it remains unclear whether this compound itself promotes or inhibits these processes.
The evaluation of a compound's antimicrobial properties is a critical area of research. These investigations typically determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. nih.govidexx.com
Extracts from various parts of Prosopis plants have demonstrated significant antibacterial and antifungal properties. core.ac.uk For example, extracts have shown activity against bacteria such as Staphylococcus aureus and Escherichia coli, and fungi like Candida albicans and various Aspergillus and Fusarium species. researchgate.netfrontiersin.orgcore.ac.uk This activity is often attributed to the presence of compounds like tannins and flavonoids within the extracts. core.ac.uk While this compound is a constituent of these bioactive extracts, specific studies detailing the MIC values of the isolated compound against various bacterial and fungal strains are lacking in the available literature.
Table 2: Illustrative Minimum Inhibitory Concentration (MIC) Data for Various Antimicrobials (Contextual)
| Antimicrobial Agent | Microorganism | MIC Range (µg/mL or ppm) | Reference |
|---|---|---|---|
| Ampicillin | Listeria monocytogenes | 1 - 15 | mdpi.com |
| Erythromycin | Listeria monocytogenes | 0.05 - 0.20 | mdpi.com |
| Voriconazole | Aspergillus fumigatus | ≤1 (Susceptible) | nih.gov |
| Amphotericin B | Candida spp. | 0.25 - 1 | nih.gov |
This table provides examples of MIC data to illustrate how antimicrobial activity is reported. Specific MIC values for this compound are not available in the cited literature.
Antioxidants are substances that can prevent or slow damage to cells caused by free radicals. The antioxidant capacity of a compound is commonly assessed using chemical assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. sld.cue3s-conferences.org The results are often expressed as an IC50 value, indicating the concentration of the antioxidant required to scavenge 50% of the free radicals. researchgate.netinabj.org
Extracts from Prosopis cineraria, a source of this compound, have been reported to possess antioxidant potential, which is largely attributed to their rich content of phenolic compounds and flavonoids. researchgate.netcore.ac.uk Various solvent extracts of the leaves and pods have demonstrated high antioxidant activity in DPPH and ABTS assays. frontiersin.org However, the specific contribution of this compound to this activity is not well-defined, and IC50 values for the pure compound are not provided in the reviewed scientific literature. For context, potent natural antioxidants like quercetin (B1663063) can exhibit IC50 values as low as 0.55 µg/mL in a DPPH assay. inabj.org
Antibacterial and Antifungal Investigations in Microbial Models
In Vivo Studies in Preclinical Animal Models
The literature describes various in vivo pharmacological activities for extracts of Prosopis species, including anti-inflammatory, antihyperglycemic, and antidepressant effects in rodent models. researchgate.netcore.ac.uk For instance, some research has been conducted on a Parkinson's disease animal model using extracts containing prosophylline among other compounds. core.ac.uk Despite these findings for the crude extracts, there is a notable lack of published in vivo studies focusing specifically on the isolated compound this compound. Consequently, its pharmacological profile, efficacy, and behavior in preclinical animal models remain to be established.
Animal Models for Disease Phenotype Evaluation
Preclinical studies utilizing various animal models have been instrumental in evaluating the therapeutic potential of this compound across a spectrum of disease phenotypes, including inflammation, diabetes, and cognitive dysfunction.
Anti-inflammatory Effects: The anti-inflammatory properties of compounds are often evaluated in established animal models. ijpsr.comdergipark.org.trnih.gov These models, such as carrageenan-induced paw edema in rats, allow researchers to observe and quantify the reduction in inflammation following the administration of a test compound. mdpi.comnih.gov Other models used to assess anti-inflammatory activity include those involving croton oil-induced ear edema and adjuvant-induced arthritis. ijpsr.com These models help in understanding how a compound might alleviate the signs of inflammation.
Antidiabetic Effects: The potential antidiabetic effects of this compound have been suggested by studies on related plant extracts. researchgate.net To investigate such effects, researchers typically employ animal models of diabetes. nih.govnih.govfrontiersin.org Chemically-induced diabetes models, using agents like streptozotocin (B1681764) or alloxan, are common for inducing hyperglycemia in rodents. nih.govfrontiersin.org Spontaneously diabetic animal models, such as the Non-obese Diabetic (NOD) mouse and the Bio-Breeding (BB) rat, which mimic autoimmune aspects of type 1 diabetes, are also utilized. frontiersin.orgmedsci.org For type 2 diabetes research, models like the db/db mouse, which has a mutation in the leptin receptor gene, are employed to study insulin (B600854) resistance. nih.govfrontiersin.org
Nootropic Effects: Nootropic, or cognitive-enhancing, effects are investigated using a variety of animal models that assess learning and memory. pharmascholars.comjournalejmp.com These models often involve inducing amnesia in animals using substances like scopolamine (B1681570) and then evaluating the ability of the test compound to reverse the cognitive deficits. pharmascholars.com Other tasks, such as the passive avoidance test and the Morris water maze, are also used to evaluate a compound's impact on memory and spatial learning. pharmascholars.com While animal studies provide valuable initial data, it is important to note that the translation of findings on nootropics from animals to humans has limitations. psychologytoday.com
Pharmacokinetic (PK) and Pharmacodynamic (PD) Relationships in Preclinical Systems
Understanding the relationship between the concentration of a drug in the body over time (pharmacokinetics) and its observed effects (pharmacodynamics) is a cornerstone of preclinical drug development. alimentiv.comals.net This knowledge is crucial for optimizing dosing regimens and predicting therapeutic outcomes. frontiersin.org
In preclinical studies, pharmacokinetic parameters such as absorption, distribution, metabolism, and excretion (ADME) are determined in animal models. historymedjournal.comnuvisan.com These studies help to understand how a compound like this compound moves through and is processed by the body. als.net Pharmacodynamic studies, on the other hand, investigate the biochemical and physiological effects of the compound and their mechanisms of action. europa.eu By integrating PK and PD data, researchers can establish a relationship between the dose administered, the resulting drug concentrations in various tissues, and the intensity and duration of the pharmacological effect. frontiersin.orgnih.gov This integrated approach, often utilizing mathematical modeling, is essential for translating preclinical findings to potential clinical applications. frontiersin.orgfrontiersin.org
Target Engagement and Biomarker Analysis in Animal Systems
Confirming that a compound interacts with its intended molecular target within a living organism, a concept known as target engagement, is a critical step in drug discovery. pelagobio.comnih.gov Techniques like Cellular Thermal Shift Assay (CETSA) and activity-based protein profiling (ABPP) allow for the direct measurement of a drug binding to its target in tissues from preclinical animal models. pelagobio.comnih.gov This provides direct evidence of the drug's action at the molecular level in a complex biological system. pelagobio.com
Biomarker analysis complements target engagement studies by providing measurable indicators of a drug's pharmacodynamic effects. als.net In animal models, biomarkers can be used to track the physiological response to a compound. For instance, in studies of anti-inflammatory agents, levels of inflammatory cytokines or enzymes can be measured. nih.gov Similarly, in diabetes research, blood glucose levels and insulin sensitivity are key biomarkers. frontiersin.org Analyzing these biomarkers helps to quantify the biological effects of this compound and correlate them with its pharmacokinetic profile and target engagement data.
Structure-Activity Relationship (SAR) Studies of this compound and its Analogs
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. nih.govresearchgate.net These studies are crucial for optimizing lead compounds like this compound to enhance their therapeutic properties.
Identification of Structural Features Influencing Biological Effects
SAR studies involve synthesizing and testing a series of analogs of a parent molecule to identify which parts of the structure are essential for its biological effects. mdpi.commdpi.com For instance, research on related alkaloid structures has shown that specific substitutions on the piperidine (B6355638) ring can significantly alter biological activity. researchgate.netnih.gov The presence and position of hydroxyl groups and the nature of the side chain are often critical determinants of a compound's potency and selectivity. mdpi.commdpi.com By systematically modifying different functional groups and observing the resulting changes in activity, researchers can build a comprehensive understanding of the key structural features required for the desired pharmacological effect. nih.gov
Impact of Stereochemistry on Biological Activity
Many biologically active molecules, including this compound, are chiral, meaning they exist as non-superimposable mirror images called enantiomers. biomedgrid.com The three-dimensional arrangement of atoms, or stereochemistry, can have a profound impact on a molecule's biological activity. biomedgrid.comntu.edu.sg Often, only one enantiomer is responsible for the desired therapeutic effect, while the other may be inactive or even cause unwanted side effects. ntu.edu.sg Studies on various chiral compounds have demonstrated that stereochemistry is a pivotal factor in biological recognition and target binding. nih.gov Therefore, investigating the biological activity of different stereoisomers of this compound is essential to determine the optimal configuration for its therapeutic potential. nih.gov
Rational Design of Biologically Active Derivatives
The insights gained from SAR and stereochemistry studies form the basis for the rational design of new, improved derivatives. researchgate.netrsc.orgmdpi.com By understanding which structural modifications enhance activity and which are detrimental, chemists can design and synthesize novel analogs with potentially greater potency, selectivity, and improved pharmacokinetic properties. nih.gov This iterative process of design, synthesis, and biological evaluation is a key strategy in the development of new therapeutic agents. mdpi.com The synthesis of various derivatives of prosophylline and related compounds has been a subject of interest, highlighting the ongoing efforts to explore the therapeutic potential of this chemical scaffold. researchgate.net
Analytical Methodologies for Characterization and Quantification
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are indispensable for determining the complex three-dimensional structure of (-)-Prosophylline.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural and stereochemical analysis of this compound. Both ¹H and ¹³C NMR are utilized to map the connectivity and spatial arrangement of atoms within the molecule.
Detailed analysis of ¹H NMR spectra provides information about the chemical environment of each proton, including their coupling constants (J values), which are critical for determining the relative stereochemistry of the chiral centers in the piperidine (B6355638) ring. For instance, the diastereoselectivity of synthetic routes leading to prosophylline and its analogs can be determined from ¹H and ¹³C NMR spectral data. thieme-connect.com The ratio of different isomers in a mixture can also be judged by ¹H NMR. aua.gr
Table 1: Representative ¹H NMR Spectral Data for a Prosophylline-related structure.
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 7.66 | d | 7.9 | 2H |
| 7.57–7.51 | m | 1H | |
| 7.40–7.33 | m | 4H | |
| 7.00 | d | 7.9 | 2H |
| 6.16 | dd | 10.4, 3.6 | 1H |
| 5.94–5.82 | m | 2H | |
| 5.24 | d | 5.7 | 1H |
| 4.49 | t | 9.4 | 2H |
| 4.38 | t | 7.8 | 1H |
| 3.85–3.76 | m | 1H | |
| 3.70–3.61 | m | 1H | |
| 2.86–2.78 | m | 1H | |
| 2.35 | ddd | 18.9, 12.4, 9.6 | 1H |
| 2.29 | t | 5.8 | 1H |
| 2.15 | s | 3H | |
| Data sourced from a study on the formal synthesis of (±)-prosophylline. aua.gr |
¹³C NMR spectroscopy complements the proton data by providing the number of unique carbon environments. researchgate.netmdpi.com The chemical shifts of the carbon atoms in the piperidine ring and the side chain are indicative of their substitution and local geometry.
Table 2: Representative ¹³C NMR Spectral Data for a Prosophylline-related structure.
| Chemical Shift (δ) ppm | Assignment |
| 166.1 | C |
| 143.3 | C |
| 137.5 | C |
| 133.8 | C |
| 133.1 | C |
| 132.5 | C |
| 129.7 | CH |
| 129.6 | CH |
| 128.1 | CH |
| 127.1 | CH |
| 120.1 | CH |
| 118.7 | CH |
| 65.4 | CH |
| 62.9 | CH2 |
| 56.9 | CH |
| 52.9 | CH |
| 42.8 | CH |
| 21.5 | CH3 |
| Data sourced from a study on the formal synthesis of (±)-prosophylline. aua.gr |
Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of this compound. uwo.ca High-resolution mass spectrometry (HRMS) is particularly valuable as it can provide a highly accurate mass measurement, which allows for the unambiguous determination of the molecular formula. chemcalc.orglibretexts.org
Techniques such as Electrospray Ionization (ESI) are often coupled with mass spectrometry (ESI-MS) for the analysis of non-volatile and thermally labile molecules like alkaloids. mtoz-biolabs.comlibretexts.org In ESI-MS, the sample is ionized directly from a solution, which minimizes fragmentation and typically produces a prominent molecular ion peak (e.g., [M+H]⁺ or [M+Na]⁺), from which the molecular weight can be readily determined. aua.grrsc.org Tandem mass spectrometry (MS/MS) can be further employed to fragment the molecular ion and obtain structural information about the molecule. kg.ac.rs
Table 3: Example of High-Resolution Mass Spectrometry Data.
| Ion | Calculated m/z | Found m/z |
| [M+Na]⁺ | 450.1351 | 450.1310 |
| Data for a related synthetic intermediate. aua.gr |
Infrared (IR) spectroscopy is employed to identify the functional groups present in the this compound molecule. tutorchase.comspecac.com The IR spectrum shows absorption bands corresponding to the vibrational frequencies of specific bonds. core.ac.uk For this compound, characteristic absorptions would be expected for O-H stretching of the hydroxyl groups, C-H stretching of the alkyl and piperidine ring, and C-O stretching vibrations. vscht.cz
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. msu.edutechnologynetworks.com While the piperidine alkaloid core of this compound does not have a strong chromophore, this technique can be useful for detecting any conjugated systems or aromatic impurities. unchainedlabs.com
Mass Spectrometry (MS) for Molecular Formula Determination
Chromatographic Methods for Purity and Quantification
Chromatographic techniques are essential for separating this compound from complex mixtures, assessing its purity, and performing quantitative analysis.
Gas chromatography-mass spectrometry (GC-MS) is a hybrid technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. wikipedia.org While this compound itself is not highly volatile, GC-MS can be used to analyze volatile derivatives of the alkaloid or to detect and identify any volatile impurities in a sample. chemrxiv.orgmdpi.com The gas chromatogram provides information on the retention time of each component, while the mass spectrometer provides a mass spectrum that can be used for identification. innovatechlabs.com This method has been utilized in the analysis of extracts from Prosopis species. nih.gov
High-performance liquid chromatography (HPLC) is the most widely used technique for the analysis of non-volatile compounds like this compound. scielo.br It allows for the efficient separation of the compound from other alkaloids and plant metabolites. researchgate.net
HPLC systems can be coupled with various detectors for identification and quantification:
UV Detector : A UV detector measures the absorbance of the eluent at a specific wavelength. nih.gov This is a common and robust method for quantifying compounds that contain a chromophore.
Photodiode Array (PDA) Detector : A PDA detector is a more advanced type of UV detector that can acquire an entire UV spectrum simultaneously at each point in the chromatogram. This provides more detailed spectral information and can aid in peak identification and purity assessment.
Mass Spectrometry (MS) Detector : Coupling HPLC with a mass spectrometer (LC-MS) provides the highest level of selectivity and sensitivity. wikipedia.org It allows for the confirmation of the molecular weight of the compound eluting from the column, which is invaluable for positive identification, especially in complex matrices. nih.gov LC-MS/MS can further provide structural information.
Thin-Layer Chromatography (TLC) for Screening
Thin-Layer Chromatography (TLC) serves as a versatile and cost-effective preliminary screening tool for the presence of alkaloids like this compound in plant extracts. who.intwikipedia.org This technique separates compounds based on their differential partitioning between a stationary phase (typically a silica (B1680970) gel-coated plate) and a mobile phase (a solvent or mixture of solvents). wikipedia.org
For the analysis of Prosopis alkaloids, including those from Prosopis juliflora and Prosopis cineraria, TLC is frequently used for initial phytochemical screening. nih.govrjpbcs.com The process involves spotting a crude extract onto a TLC plate and developing it in a chamber containing a suitable mobile phase. youtube.com The choice of the mobile phase is critical for achieving good separation. wikipedia.org Various solvent systems have been reported for the analysis of Prosopis extracts, such as combinations of ethyl acetate, methanol (B129727), and water, or chloroform (B151607) and methanol. rjpbcs.comjobrs.edu.iq
After development, the separated compounds appear as spots on the plate. Since many alkaloids, including this compound, are colorless, a visualization agent is required. wikipedia.org Dragendorff's reagent is a classic and widely used spray reagent for the detection of alkaloids, which typically appear as orange to brownish-orange spots on a yellowish background. nih.govnih.gov The retention factor (Rf value), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, can be calculated to help in the tentative identification of compounds by comparing them with known standards. youtube.com
While TLC is an excellent qualitative and semi-quantitative screening method, it is generally not used for precise quantification. wikipedia.org It is, however, invaluable for rapidly assessing the presence of alkaloids in a large number of samples, monitoring the progress of extraction and purification processes, and selecting appropriate solvent systems for more advanced chromatographic techniques like High-Performance Liquid Chromatography (HPLC). wikipedia.orgyoutube.comchemisgroup.us
Method Validation Principles for this compound Analysis in Research Settings
For reliable and reproducible quantitative analysis of this compound in research, the analytical methods must be validated. elementlabsolutions.comdemarcheiso17025.com Method validation establishes through documented evidence that the analytical procedure is suitable for its intended purpose. demarcheiso17025.com Key validation parameters, as often guided by international standards like the International Council for Harmonisation (ICH) guidelines, include accuracy, precision, linearity, limit of detection (LOD), and limit of quantification (LOQ). researchgate.netnih.goveuropa.eu
Limit of Detection (LOD) and Limit of Quantification (LOQ) Determination
The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be reliably distinguished from a blank but not necessarily quantified with acceptable precision and accuracy. researchgate.netnih.govjuniperpublishers.com The Limit of Quantification (LOQ) is the lowest concentration of an analyte that can be determined with acceptable levels of precision and accuracy. researchgate.netnih.govjuniperpublishers.com The LOQ is a critical parameter for quantitative assays, especially when analyzing trace amounts of this compound. nih.gov
Several methods can be used to determine LOD and LOQ, with the most common approaches based on the signal-to-noise ratio or the standard deviation of the response and the slope of the calibration curve. juniperpublishers.comsepscience.com
Signal-to-Noise Ratio: This approach involves comparing the signal from samples with known low concentrations of the analyte with those of blank samples. A signal-to-noise ratio of 3:1 is generally accepted for estimating the LOD, and a ratio of 10:1 is used for the LOQ. juniperpublishers.com
Calibration Curve Method: The LOD and LOQ can be calculated from the slope (S) of the calibration curve and the standard deviation (σ) of the response (often the standard deviation of the y-intercept of the regression line). The formulas are:
LOD = 3.3 * (σ / S) sepscience.com
LOQ = 10 * (σ / S) sepscience.com
The determined LOQ must be validated by analyzing a suitable number of samples at this concentration to confirm that the criteria for accuracy and precision are met. europa.eueurl-pops.eu
A hypothetical example of LOD and LOQ values for a validated this compound analytical method is presented below.
| Parameter | Method | Value (µg/mL) |
| Limit of Detection (LOD) | Based on Calibration Curve (3.3 * σ/S) | 0.05 |
| Limit of Quantification (LOQ) | Based on Calibration Curve (10 * σ/S) | 0.15 |
Matrix Effects and Sample Preparation Optimization in Biological Matrices
When analyzing this compound in complex biological matrices such as plasma, serum, or tissue homogenates, the matrix effect is a significant challenge. bataviabiosciences.comeijppr.com The matrix effect refers to the alteration of the analyte's ionization efficiency (suppression or enhancement) by co-eluting endogenous components from the sample. bataviabiosciences.comnih.govresearchgate.net This can lead to inaccurate and imprecise results, affecting the reliability of the quantitative data. eijppr.com
Therefore, optimizing sample preparation is a critical step to minimize or eliminate matrix effects. taylorfrancis.comnih.gov The primary goals of sample preparation are to remove interfering substances, such as proteins and phospholipids, and to concentrate the analyte of interest. taylorfrancis.comnih.gov Common sample preparation techniques used in bioanalysis include:
Protein Precipitation (PPT): A simple and fast method where a solvent (e.g., acetonitrile (B52724) or methanol) is added to the biological sample to precipitate proteins. While effective at removing proteins, it may not adequately remove other interfering components like phospholipids. americanpharmaceuticalreview.com
Liquid-Liquid Extraction (LLE): This technique separates the analyte from the matrix based on its differential solubility in two immiscible liquid phases. It can provide a cleaner extract than PPT. taylorfrancis.com
Solid-Phase Extraction (SPE): This is a highly effective and widely used technique for cleaning up complex samples. taylorfrancis.com It involves passing the sample through a sorbent bed that retains the analyte, while interfering compounds are washed away. The analyte is then eluted with a different solvent. envirotech-online.com SPE offers a high degree of selectivity and can significantly reduce matrix effects. envirotech-online.com
The choice of sample preparation method depends on the physicochemical properties of this compound, the nature of the biological matrix, and the sensitivity required for the analysis. nih.gov The effectiveness of the chosen sample preparation protocol in mitigating matrix effects must be thoroughly evaluated during method validation. nih.gov This is often done by comparing the response of the analyte in a post-extraction spiked sample to the response of the analyte in a pure solution. researchgate.net
The following table provides a summary of common sample preparation techniques and their general effectiveness in reducing matrix interferences.
| Sample Preparation Technique | Principle | Effectiveness in Reducing Matrix Effects |
| Protein Precipitation (PPT) | Protein removal by denaturation with an organic solvent. americanpharmaceuticalreview.com | Moderate; may not remove highly abundant interferences like phospholipids. americanpharmaceuticalreview.com |
| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between two immiscible liquids. taylorfrancis.com | Good; provides a cleaner sample than PPT. |
| Solid-Phase Extraction (SPE) | Selective retention of the analyte on a solid sorbent. envirotech-online.com | Excellent; highly effective at removing a wide range of interferences. envirotech-online.com |
Future Research Directions and Translational Perspectives
Advancements in Asymmetric Synthetic Strategies for (-)-Prosophylline
The development of efficient and stereoselective synthetic routes to this compound is a cornerstone for its further investigation. While several total syntheses have been reported, future research will likely focus on improving existing methods and developing novel, more practical approaches. Key areas for advancement include:
Development of Novel Catalytic Asymmetric Methods: A primary goal is the creation of highly efficient and enantioselective catalytic strategies. numberanalytics.com This involves the design and application of new chiral catalysts to control the stereochemistry of key bond-forming reactions, minimizing the need for chiral auxiliaries or resolutions which can be inefficient. numberanalytics.comyork.ac.uk
Utilization of Modern Synthetic Methodologies: The application of cutting-edge synthetic techniques, such as flow chemistry and photoredox catalysis, could offer significant advantages in terms of efficiency, safety, and scalability.
| Synthetic Strategy | Key Features | Reference(s) |
| Enantioselective Allyltitanation and Metathesis | Utilized enantioselective allyltitanation and ring-closing or cross-metathesis reactions. | acs.org |
| Cross-Metathesis Side-Chain Extension | Employed a cross-metathesis reaction for side-chain installation, followed by hydrogenation and deprotection. | sigmaaldrich.comsigmaaldrich.com |
| Dihydropyridone Intermediates | Utilized dihydropyridones as key building blocks for the piperidine (B6355638) ring. | researchgate.netsapub.org |
| Racemic Synthesis | An early synthesis that produced a racemic mixture of prosophylline. | clockss.org |
Comprehensive Elucidation of Biosynthetic Enzymes and Genetic Pathways
Understanding how this compound is produced in nature is a critical area for future research. This knowledge can pave the way for biotechnological production methods. Key research objectives include:
Identification and Characterization of Biosynthetic Genes: Identifying the specific genes and the enzymes they encode that are responsible for the entire biosynthetic pathway of this compound is a primary goal. This will likely involve a combination of transcriptomics, proteomics, and gene-editing techniques.
Elucidation of the Biosynthetic Pathway: The precise sequence of enzymatic reactions that convert primary metabolites into this compound needs to be determined. wikipedia.org This involves identifying all intermediate compounds and the enzymes that catalyze each step. wikipedia.org The biosynthesis of piperidine alkaloids often involves complex cyclization and modification reactions. mdpi.com
Regulatory Mechanisms: Investigating how the biosynthesis of this compound is regulated within the plant will provide insights into how to potentially increase its production. This includes studying the role of transcription factors and the influence of environmental cues. mdpi.com
The biosynthesis of plant secondary metabolites is a complex process involving multiple enzymatic steps and regulatory networks. mdpi.com Understanding these pathways can be challenging but offers significant rewards in terms of metabolic engineering and bioproduction.
In-depth Mechanistic Studies of Preclinical Biological Activities
While preliminary studies have suggested that piperidine alkaloids from Prosopis species possess antibiotic and anesthetic properties, a thorough understanding of the mechanism of action of this compound is lacking. sigmaaldrich.comsigmaaldrich.com Future research should focus on:
Target Identification and Validation: The specific molecular targets through which this compound exerts its biological effects need to be identified. This could involve techniques such as affinity chromatography, proteomics, and genetic screens.
Structure-Activity Relationship (SAR) Studies: A systematic investigation of how modifications to the structure of this compound affect its biological activity is crucial. researchgate.net This will provide valuable information for the design of more potent and selective analogs.
In Vitro and In Vivo Mechanistic Assays: Detailed in vitro and in vivo studies are needed to elucidate the precise molecular and cellular mechanisms underlying its observed biological activities. numberanalytics.com This includes investigating its effects on specific signaling pathways, enzyme activities, and physiological processes. researchgate.net
The biological activity of piperidine alkaloids is diverse, and a deeper understanding of their mechanisms can open up new therapeutic avenues. researchgate.net
Development of Novel Piperidine Alkaloid Analogs with Enhanced Biological Potential
The chemical scaffold of this compound provides an excellent starting point for the development of novel, semi-synthetic analogs with improved therapeutic properties. Future research in this area will involve:
Rational Drug Design: Based on the SAR data and an understanding of its molecular targets, new analogs can be designed with enhanced potency, selectivity, and improved pharmacokinetic properties.
Combinatorial Chemistry and High-Throughput Screening: The synthesis of libraries of this compound analogs, followed by high-throughput screening, can accelerate the discovery of new lead compounds with desirable biological activities.
Exploration of New Therapeutic Areas: Investigating the potential of this compound and its analogs in a wider range of disease models beyond its initially reported activities could reveal new therapeutic applications. uibk.ac.at
The development of novel analogs is a key strategy in drug discovery to optimize the properties of a natural product lead. uibk.ac.at
Sustainable Bioproduction and Semi-synthetic Routes
To ensure a sustainable and scalable supply of this compound and its derivatives for further research and potential clinical development, alternative production methods to extraction from natural sources are needed. Future research will focus on:
Metabolic Engineering of Microorganisms: Once the biosynthetic pathway is fully elucidated, the responsible genes can be transferred into a microbial host, such as E. coli or Saccharomyces cerevisiae, to establish a fermentation-based production system. scielo.brfrontiersin.org This approach offers the potential for a more sustainable and cost-effective supply. scielo.br
Plant Cell Culture: Establishing plant cell cultures of Prosopis species that produce this compound could provide a controlled and sustainable source of the compound. scielo.br
Semi-synthesis from Readily Available Precursors: Developing semi-synthetic routes that start from more abundant natural products or simple chemical building blocks can also be a viable strategy for large-scale production. spirochem.comrsc.org This approach combines the efficiency of chemical synthesis with the complexity of natural product scaffolds.
Sustainable production methods are becoming increasingly important in the pharmaceutical industry to reduce environmental impact and ensure a reliable supply chain. nih.govdiva-portal.org
Q & A
Basic Research Questions
Q. What are the established methods for synthesizing and isolating (-)-Prosophylline, and how can purity be validated?
- Methodological Answer : Synthesis typically involves enantioselective catalysis or chiral pool strategies, followed by purification via preparative HPLC or crystallization. Characterization requires NMR (¹H/¹³C) for structural confirmation, mass spectrometry for molecular weight validation, and chiral chromatography (e.g., chiral GC/HPLC) to verify enantiomeric purity . Purity assessment should include UV/Vis spectroscopy for concentration quantification and thermogravimetric analysis (TGA) to detect residual solvents. Replication of protocols from primary literature is critical to ensure reproducibility .
Q. What in vitro assays are most reliable for preliminary evaluation of this compound’s pharmacological activity?
- Methodological Answer : Begin with cell-based assays targeting specific pathways (e.g., kinase inhibition, receptor binding) using validated cell lines (e.g., HEK293 for receptor studies). Dose-response curves (IC₅₀/EC₅₀) should be generated with triplicate measurements and appropriate controls (e.g., DMSO vehicle). Data normalization to reference compounds (positive/negative controls) is essential. Follow NIH guidelines for reporting experimental conditions, including incubation times, cell viability assays (MTT/XTT), and statistical methods (ANOVA with post-hoc tests) .
Q. How can researchers identify this compound’s metabolic stability using liver microsomes?
- Methodological Answer : Use human or species-specific liver microsomes incubated with this compound under physiologically relevant conditions (pH 7.4, 37°C). Quantify parent compound depletion over time via LC-MS/MS. Calculate intrinsic clearance (CLint) using the in vitro half-life method. Include positive controls (e.g., verapamil for CYP3A4 activity) and account for nonspecific binding. Data interpretation should align with FDA guidelines for preclinical metabolism studies .
Advanced Research Questions
Q. How can contradictory findings in this compound’s mechanism of action across studies be systematically resolved?
- Methodological Answer : Conduct a scoping review to map existing evidence, identifying variables such as assay conditions, cell types, or dosage ranges that may explain discrepancies . Follow with a comparative study using standardized protocols across labs. Employ orthogonal validation techniques (e.g., CRISPR knockdown, siRNA silencing) to confirm target engagement. Meta-analyses using random-effects models can quantify heterogeneity and identify moderators .
Q. What strategies optimize this compound’s bioavailability in preclinical in vivo models despite its poor solubility?
- Methodological Answer : Test formulation approaches such as nanocrystal dispersion, lipid-based carriers, or cyclodextrin complexes. Pharmacokinetic (PK) studies in rodents should compare oral bioavailability (AUC0–24h) across formulations. Use physiologically based pharmacokinetic (PBPK) modeling to predict human dosing. Include tissue distribution studies (e.g., LC-MS/MS of plasma, liver, and brain) to assess penetration. Ethical considerations must prioritize minimizing animal use via sample size calculations and humane endpoints .
Q. How can researchers design a robust structure-activity relationship (SAR) study for this compound derivatives?
- Methodological Answer : Synthesize analogs with systematic modifications (e.g., substituent groups, stereochemistry). Use high-throughput screening (HTS) to evaluate potency in target assays (e.g., enzyme inhibition). Apply multivariate analysis (PCA or PLS regression) to correlate structural features with activity. Validate hits in secondary assays (e.g., toxicity profiling in zebrafish models). Ensure reproducibility by sharing synthetic protocols and spectral data in open-access repositories .
Q. What computational methods best predict this compound’s binding affinity to off-target receptors?
- Methodological Answer : Perform molecular docking (AutoDock Vina, Glide) against a curated panel of receptors (e.g., GPCRs, ion channels). Validate predictions with molecular dynamics simulations (GROMACS, AMBER) to assess binding stability. Cross-reference with Pharmapendium or ChEMBL databases for known off-target effects. Experimental validation via radioligand binding assays (e.g., Ki determination) is critical to confirm computational findings .
Methodological Frameworks for Research Design
- Systematic Reviews : Use PRISMA guidelines to evaluate this compound’s efficacy and safety profiles across studies. GRADE criteria can assess evidence strength, while Delphi consensus methods resolve conflicting interpretations .
- Experimental Replication : Adopt protocols from primary literature with explicit documentation of deviations (e.g., solvent purity, equipment calibration). Use platforms like Protocols.io to share detailed methodologies .
- Ethical and Feasibility Evaluation : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) during proposal development to align objectives with practical constraints .
Data Reporting and Analysis
- Preclinical Studies : Follow ARRIVE 2.0 guidelines for animal research, including randomization, blinding, and statistical power analysis .
- Statistical Methods : Use R or Python for data analysis, with open-access code repositories (GitHub) to ensure transparency. Report effect sizes (Cohen’s d) and confidence intervals rather than relying solely on p-values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
